molecular formula C17H21N3O3 B6721579 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea

Cat. No.: B6721579
M. Wt: 315.37 g/mol
InChI Key: FCSYLMRNPVXSMM-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea is an organic compound that features a urea functional group Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea typically involves the following steps:

    Formation of the Hydroxyalkyl Intermediate: The initial step might involve the reaction of an appropriate alcohol with a methylating agent to form the hydroxyalkyl intermediate.

    Coupling with Pyridine Derivative: The hydroxyalkyl intermediate is then coupled with a pyridine derivative, possibly through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a similar reagent to form the urea group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions might involve acids, bases, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with urea groups can interact with proteins, enzymes, or receptors, potentially inhibiting or activating their functions. The hydroxy and phenylmethoxy groups might also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-methoxypyridin-4-yl)urea: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylpyridin-4-yl)urea: Similar structure but without the methoxy group.

Uniqueness

1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea’s uniqueness lies in its combination of functional groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,12-21)20-16(22)19-14-8-9-18-15(10-14)23-11-13-6-4-3-5-7-13/h3-10,21H,11-12H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSYLMRNPVXSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1=CC(=NC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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